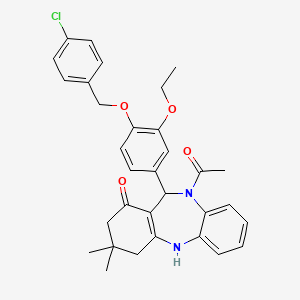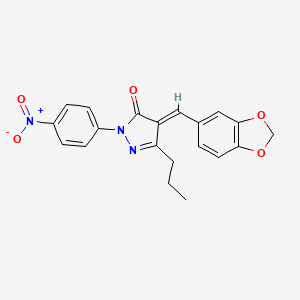![molecular formula C19H26N2O3 B10864948 (4Z)-4-[1-(butylamino)ethylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B10864948.png)
(4Z)-4-[1-(butylamino)ethylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(BUTYLAMINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(BUTYLAMINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE typically involves multi-step organic reactions. One common method includes the condensation of a butylamine derivative with a suitable pyrrole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(BUTYLAMINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(BUTYLAMINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(BUTYLAMINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(METHYLAMINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE
- 4-[1-(ETHYLAMINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE
Uniqueness
4-[1-(BUTYLAMINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE is unique due to its specific butylamino substituent, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(4Z)-4-[1-(butylamino)ethylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H26N2O3/c1-4-5-11-20-14(2)16-17(15-9-7-6-8-10-15)21(12-13-24-3)19(23)18(16)22/h6-10,17,20H,4-5,11-13H2,1-3H3/b16-14- |
InChI Key |
NBPYTPMJSGEPDO-PEZBUJJGSA-N |
Isomeric SMILES |
CCCCN/C(=C\1/C(N(C(=O)C1=O)CCOC)C2=CC=CC=C2)/C |
Canonical SMILES |
CCCCNC(=C1C(N(C(=O)C1=O)CCOC)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(E)-(4-bromophenyl)diazenyl]-6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10864868.png)
![2-cycloheptyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10864871.png)


![4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine](/img/structure/B10864889.png)
![2-Chlorobenzyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B10864906.png)
![2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether](/img/structure/B10864909.png)
![5,6-bis(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B10864914.png)
![dimethyl 5-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzene-1,3-dicarboxylate](/img/structure/B10864915.png)
![2-[4-(Dimethylamino)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B10864918.png)
![6-Amino-4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10864934.png)
![4-[5-(2-Iodophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B10864938.png)
![Methyl 5-chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10864941.png)
![N'-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B10864943.png)
